molecular formula C23H17Br2N3O2 B12197555 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-bromobenzyl)oxy]phenol

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-bromobenzyl)oxy]phenol

Cat. No.: B12197555
M. Wt: 527.2 g/mol
InChI Key: UKIIUGDWBINCNB-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-bromobenzyl)oxy]phenol is a complex organic compound that features a pyrimidine ring substituted with amino and bromophenyl groups, and a phenol ring substituted with a bromobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-bromobenzyl)oxy]phenol typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the amino and bromophenyl groups. The final step involves the attachment of the bromobenzyl group to the phenol ring. Common reagents used in these reactions include bromine, amino compounds, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-bromobenzyl)oxy]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while nucleophilic substitution of the bromine atoms could introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-bromobenzyl)oxy]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-bromobenzyl)oxy]phenol involves its interaction with specific molecular targets. The amino and bromophenyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The compound may also interfere with cellular pathways, leading to effects such as cell cycle arrest or apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with amino and bromophenyl substitutions, such as:

Uniqueness

What sets 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-bromobenzyl)oxy]phenol apart is the presence of both the bromobenzyl and phenol groups, which can confer unique chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H17Br2N3O2

Molecular Weight

527.2 g/mol

IUPAC Name

2-[2-amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-bromophenyl)methoxy]phenol

InChI

InChI=1S/C23H17Br2N3O2/c24-16-5-1-14(2-6-16)13-30-18-9-10-19(21(29)11-18)22-20(12-27-23(26)28-22)15-3-7-17(25)8-4-15/h1-12,29H,13H2,(H2,26,27,28)

InChI Key

UKIIUGDWBINCNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Br)N)O)Br

Origin of Product

United States

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